molecular formula C33H38N2O5 B14107085 9-(1-Benzylpiperidin-4-yl)-3-(2-methoxyphenyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one;propan-2-ol

9-(1-Benzylpiperidin-4-yl)-3-(2-methoxyphenyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one;propan-2-ol

Cat. No.: B14107085
M. Wt: 542.7 g/mol
InChI Key: SURIOTFAVYDMPY-UHFFFAOYSA-N
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Description

The compound 9-(1-benzylpiperidin-4-yl)-3-(2-methoxyphenyl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one; propan-2-ol is a complex organic molecule that features a combination of piperidine, methoxyphenyl, and chromeno-oxazinone structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(1-benzylpiperidin-4-yl)-3-(2-methoxyphenyl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one; propan-2-ol typically involves multi-step organic reactions. The process begins with the preparation of the piperidine derivative, followed by the introduction of the methoxyphenyl group. The final steps involve the formation of the chromeno-oxazinone ring system under controlled conditions, often requiring specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

9-(1-benzylpiperidin-4-yl)-3-(2-methoxyphenyl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one; propan-2-ol: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the molecule, potentially altering its pharmacological properties.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

9-(1-benzylpiperidin-4-yl)-3-(2-methoxyphenyl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one; propan-2-ol: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-(1-benzylpiperidin-4-yl)-3-(2-methoxyphenyl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one; propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-benzylpiperidin-4-ylamine
  • (E)-2-[(1-benzylpiperidin-4-yl)methylene]-5,6-dimethoxyindan-1-one

Uniqueness

9-(1-benzylpiperidin-4-yl)-3-(2-methoxyphenyl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one; propan-2-ol: is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C33H38N2O5

Molecular Weight

542.7 g/mol

IUPAC Name

9-(1-benzylpiperidin-4-yl)-3-(2-methoxyphenyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one;propan-2-ol

InChI

InChI=1S/C30H30N2O4.C3H8O/c1-34-27-10-6-5-9-23(27)26-19-35-30-24(29(26)33)11-12-28-25(30)18-32(20-36-28)22-13-15-31(16-14-22)17-21-7-3-2-4-8-21;1-3(2)4/h2-12,19,22H,13-18,20H2,1H3;3-4H,1-2H3

InChI Key

SURIOTFAVYDMPY-UHFFFAOYSA-N

Canonical SMILES

CC(C)O.COC1=CC=CC=C1C2=COC3=C(C2=O)C=CC4=C3CN(CO4)C5CCN(CC5)CC6=CC=CC=C6

Origin of Product

United States

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